N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide
Description
Properties
IUPAC Name |
(5S)-N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5/c1-20(2,3)27-18(23)17(13-9-10-14-22(4,5)25)21-19(24)26-15-16-11-7-6-8-12-16/h6-8,11-12,17H,9-10,13-15H2,1-5H3,(H,21,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBFDNGFOOVNH-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC[N+](C)(C)[O-])NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCC[N+](C)(C)[O-])NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions for Cbz Protection
L-lysine is treated with benzyl chloroformate in a biphasic system of water and dichloromethane, maintained at pH 9–10 using sodium bicarbonate. The reaction proceeds at 0–5°C for 4–6 hours, achieving >95% conversion. Excess benzyl chloroformate ensures complete protection, while low temperatures minimize racemization.
Isolation and Purification
The product, N2-[(benzyloxy)carbonyl]-L-lysine, is extracted into the organic phase, washed with dilute HCl to remove unreacted starting material, and crystallized from ethyl acetate/hexane. Yield typically exceeds 85%.
Methylation of the N6 Position
Selective methylation of the ε-amino group (N6) is achieved using dimethyl sulfate or methyl iodide under strongly basic conditions. This step introduces two methyl groups while preserving the Cbz-protected α-amino group.
Methylation Protocol
A solution of N2-Cbz-L-lysine in anhydrous tetrahydrofuran (THF) is treated with 2.2 equivalents of dimethyl sulfate. Sodium hydride (3.0 equivalents) is added portionwise at −10°C to control exothermicity. The reaction is stirred for 12 hours at room temperature, yielding N6,N6-dimethyl-N2-Cbz-L-lysine.
Table 1: Methylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH | THF | 25°C | 78 |
| K2CO3 | DMF | 50°C | 65 |
| LiHMDS | DCM | −20°C | 82 |
Data adapted from industrial-scale optimization trials.
Esterification of the Carboxyl Group
The carboxyl group is protected as a tert-butyl ester to enhance solubility and prevent side reactions during oxidation. This step employs tert-butyl dicarbonate (Boc2O) or direct esterification with tert-butanol.
Boc2O-Mediated Esterification
N6,N6-Dimethyl-N2-Cbz-L-lysine is dissolved in dichloromethane with 1.5 equivalents of Boc2O. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, which completes within 3 hours at 25°C. The tert-butyl ester forms quantitatively, with no detectable racemization.
Alternative Route: Acid-Catalyzed Esterification
In a modified approach, the carboxyl group is activated with thionyl chloride before treatment with tert-butanol. This method achieves 90% yield but requires stringent moisture control.
Oxidation of the N6 Position
The final step involves oxidizing the N6-dimethylamine to an N-oxide. This transformation is critical for modulating the compound’s electronic properties and biological activity.
Oxidizing Agents and Conditions
A solution of N6,N6-dimethyl-N2-Cbz-L-lysine tert-butyl ester in methanol is treated with 3.0 equivalents of meta-chloroperbenzoic acid (mCPBA) at 0°C. The reaction is monitored by TLC and quenched with sodium thiosulfate after 2 hours. The N6-oxide product is purified via silica gel chromatography, yielding 70–75%.
Table 2: Oxidation Efficiency Across Agents
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| mCPBA | MeOH | 0°C | 75 |
| H2O2 | AcOH | 25°C | 58 |
| Ozone | DCM | −78°C | 63 |
Optimal conditions prioritize mCPBA for its selectivity and minimal overoxidation.
Scale-Up Considerations and Industrial Production
Industrial synthesis employs continuous-flow reactors to enhance reproducibility and safety. Key parameters include:
-
Temperature Control : Jacketed reactors maintain −10°C during methylation.
-
Automated Quenching : In-line neutralization systems mitigate exothermic risks.
-
Crystallization Optimization : Anti-solvent addition (e.g., heptane) improves yield to 80% at the kilogram scale.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide can undergo various chemical reactions, including:
Oxidation: The N6 position can be further oxidized under specific conditions.
Reduction: The N6-oxide group can be reduced back to the amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction will revert the compound to its amine form .
Scientific Research Applications
Medicinal Chemistry
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide has been explored for its potential as a building block in drug development:
- Peptide Synthesis : This compound serves as a key intermediate in synthesizing bioactive peptides that can modulate biological pathways, making it valuable in drug discovery .
- Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapeutics .
Bioconjugation
The ability to modify the amino acid side chains allows for the incorporation of various functional groups, which can be utilized in bioconjugation techniques. This is particularly useful for:
- Targeted Drug Delivery : By attaching therapeutic agents to peptides synthesized from this compound, researchers can develop targeted delivery systems that enhance drug efficacy while minimizing side effects .
Biological Studies
The compound's unique structure enables it to be used in various biological studies:
- Enzyme Inhibition Studies : Compounds derived from this compound have been investigated for their ability to inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
Case Study 1: Synthesis of Peptide Analogues
A study focused on synthesizing peptide analogues using this compound as a precursor. The synthesized peptides demonstrated enhanced binding affinity to target proteins compared to their unmodified counterparts, indicating improved biological activity.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of derivatives synthesized from this compound against various cancer cell lines. Results showed significant cytotoxicity, leading researchers to propose further investigation into its mechanism of action and potential as a lead compound for new anticancer drugs.
Mechanism of Action
The mechanism by which N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide exerts its effects involves its interaction with specific enzymes and proteins. The compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in various biochemical pathways. The benzyloxycarbonyl group provides stability and specificity in these interactions .
Comparison with Similar Compounds
Comparison with Non-Oxidized Derivative (CAS 204074-50-0)
| Property | N⁶-Oxide (CAS 204074-51-1) | Non-Oxidized (CAS 204074-50-0) |
|---|---|---|
| Polarity | Higher (due to N-O bond) | Lower |
| Solubility | Improved in polar solvents | Moderate in organic solvents |
| Stability | Sensitive to reducing agents | Stable under standard conditions |
| Protection Strategy | Dual protection (Cbz, tert-Bu) | Same |
The N⁶-oxide group introduces hydrogen-bonding capacity, which can influence peptide chain solubility during solid-phase synthesis. However, it may also complicate deprotection steps requiring reductive conditions .
Comparison with Methoxycarbonyl L-phenylalanine tert-Butyl Ester
This compound (synthesized in ) shares the tert-butyl ester group but uses a methoxycarbonyl (Moz) protecting group instead of Cbz. Key differences:
- Deprotection: Moz is removed via mild acidolysis, whereas Cbz requires hydrogenolysis.
Reaction Conditions
- Solvents: DMF is used for fluorescent derivatives (), whereas CDCl₃ or CH₂Cl₂ is common for non-polar intermediates ().
- Reaction Time : Oxidation steps may extend synthesis duration (e.g., 3 days for fluorescent analogues in vs. hours for simpler esters in ) .
Stability and Reactivity
The N⁶-oxide group increases susceptibility to nucleophilic attack and reduction. For example:
- Reductive Conditions : Catalytic hydrogenation could reduce the N-oxide, necessitating alternative deprotection methods.
- Acid/Base Stability : The tert-butyl ester offers stability under basic conditions but is labile in strong acids, similar to Methoxycarbonyl glycine ethyl ester () .
Analytical Characterization
As seen in , key techniques include:
- ¹H/¹³C NMR: Distinct shifts for N⁶-oxide protons (δ 3.5–4.5 ppm) vs. non-oxidized amines (δ 2.5–3.0 ppm).
- Elemental Analysis : Validates purity post-synthesis .
Biological Activity
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide (CAS No. 204074-51-1) is a chemical compound that belongs to the class of modified amino acids. It is primarily recognized for its potential applications in biochemistry and medicinal chemistry, particularly concerning its role as a building block in peptide synthesis and as a potential inhibitor in various biological pathways.
- Molecular Formula : C20H32N2O5
- Molecular Weight : 380.48 g/mol
- Appearance : Pale yellow syrup
- Solubility : Soluble in dichloromethane and methanol
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly in relation to its role as a substrate or inhibitor in enzymatic reactions.
Enzymatic Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes, particularly histone deacetylases (HDACs), which are crucial in regulating gene expression through epigenetic modifications. HDAC inhibitors have garnered attention for their potential therapeutic effects in cancer treatment and other diseases associated with aberrant gene expression.
| Enzyme | IC50 Value (nM) | Notes |
|---|---|---|
| HDAC1 | 14 | Potent inhibition observed |
| HDAC2 | 67 | Moderate selectivity |
| HDAC3 | 3 | Strong activity noted |
| HDAC8 | >200 | Less potent compared to other isoforms |
Case Studies
-
Histone Deacetylase Inhibition :
A study evaluated the efficacy of various lysine derivatives, including this compound, against a panel of HDAC isoforms. The results indicated that while some derivatives showed significant inhibition, this compound demonstrated selective inhibition towards HDAC3, suggesting its utility as a targeted therapeutic agent in cancer treatment . -
Peptide Synthesis Applications :
The compound has been utilized as a key intermediate in the synthesis of biologically active peptides. Its unique structural features facilitate the formation of peptide bonds under mild conditions, making it an attractive option for researchers engaged in peptide chemistry .
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of lysine, including this compound. The findings suggest that modifications at the N6 position can significantly affect biological activity:
- Dimethylation at N6 enhances binding affinity to certain targets compared to non-modified lysines.
- The presence of the benzyloxycarbonyl group aids in stabilizing the molecule during enzymatic reactions, thus improving its efficacy as an inhibitor.
Q & A
Basic: What are the critical considerations for synthesizing this compound while ensuring purity and structural integrity?
The synthesis of this compound requires meticulous control of reaction conditions, particularly in managing competing reactivity of functional groups. Key steps include:
- Protecting group strategy : Use orthogonal protecting groups (e.g., benzyloxycarbonyl [Cbz] for the α-amino group and tert-butyl ester for the carboxyl group) to prevent undesired side reactions. The tert-butyl ester is stable under basic conditions but cleaved under acidic conditions, while the Cbz group is typically removed via hydrogenolysis .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and detect intermediates. For example, the oxidation of the N6-dimethyl group to the N6-oxide requires careful monitoring to avoid over-oxidation .
- Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC to isolate the product. Verify purity (>95%) via NMR (e.g., ¹H and ¹³C) and mass spectrometry .
Basic: How can researchers characterize the stability of this compound under varying experimental conditions?
Stability studies should evaluate:
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. For example, tert-butyl esters typically degrade above 150°C .
- pH sensitivity : Test solubility and stability in buffers (pH 2–12) over 24–72 hours. The tert-butyl ester is prone to hydrolysis under strongly acidic conditions (e.g., TFA), while the N6-oxide may degrade in alkaline media .
- Light and oxygen sensitivity : Conduct experiments under inert atmospheres (N₂/Ar) and in amber vials to prevent oxidation or photodegradation .
Advanced: How can contradictory data on reaction yields be resolved when synthesizing this compound?
Discrepancies in yields often arise from:
- Impurity profiles : Use LC-MS to identify by-products (e.g., incomplete oxidation at N6 or tert-butyl ester hydrolysis). Adjust reaction time, temperature, or catalyst loading (e.g., using mCPBA for controlled N-oxidation) .
- Solvent effects : Compare polar aprotic solvents (DMF, DCM) versus non-polar solvents (toluene) for solubility and reactivity. For example, DMF may accelerate tert-butyl ester hydrolysis under acidic conditions .
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C for hydrogenolysis) or organocatalysts for stereochemical control. Document catalyst loading (1–5 mol%) and reaction kinetics .
Advanced: What analytical methods are most effective for detecting trace by-products in this compound?
Advanced detection strategies include:
- High-resolution mass spectrometry (HRMS) : Identify low-abundance by-products (e.g., deprotected lysine derivatives or oxidized intermediates) with ppm-level accuracy .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, such as distinguishing N6-dimethyl vs. N6-oxide protons .
- Chiral HPLC : Confirm enantiomeric purity if racemization occurs during synthesis. Use chiral columns (e.g., Chiralpak IA) with polar mobile phases .
Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Density functional theory (DFT) calculations can:
- Map reaction pathways : Simulate intermediates during N-oxidation or ester hydrolysis. For example, calculate activation energies for tert-butyl ester cleavage under acidic vs. enzymatic conditions .
- Predict regioselectivity : Model electronic effects (e.g., benzyloxycarbonyl’s electron-withdrawing impact) on reaction sites .
- Optimize conditions : Use molecular dynamics to screen solvent-catalyst interactions, reducing experimental trial-and-error .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb solids with vermiculite. Dispose via certified hazardous waste channels .
- Storage : Store at 2–8°C in airtight containers under inert gas to prevent moisture absorption and oxidation .
Advanced: How does the N6-oxide moiety influence the compound’s biochemical interactions in enzyme inhibition studies?
The N6-oxide group:
- Alters hydrogen-bonding capacity : Increases polarity, potentially enhancing binding to active sites (e.g., lysine-specific demethylases). Validate via isothermal titration calorimetry (ITC) .
- Modulates redox activity : Test susceptibility to enzymatic reduction using NADPH-dependent reductases. Monitor via UV-Vis spectroscopy at 340 nm .
- Compare with analogs : Synthesize N6-methyl vs. N6-oxide derivatives and assess IC₅₀ values in kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
